molecular formula C17H25N3O3 B1462948 N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine CAS No. 1252655-60-9

N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine

Cat. No. B1462948
CAS RN: 1252655-60-9
M. Wt: 319.4 g/mol
InChI Key: BAZIXHMBHKLDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine, also known as N-((4-tert-butyl-2-piperazinyl)carbonyl)glycine, is a synthetic amino acid that has been used in a variety of scientific research applications. It is a derivative of glycine, a naturally occurring amino acid, and its structure is composed of a nitrogen-containing ring structure, a tert-butyl group, and a carboxylic acid group. N-((4-tert-butyl-2-piperazinyl)carbonyl)glycine has been used in a variety of biochemical, physiological, and in vitro studies, and its unique properties make it an attractive molecule for further research.

Scientific Research Applications

N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine has been used in a variety of scientific research applications. It has been used as a model compound to study the structure and dynamics of proteins and peptides. It has also been used to study the interactions between proteins and peptides and various other molecules, such as small molecules, ions, and nucleic acids. Additionally, it has been used to study the interactions between proteins and peptides and other macromolecules, such as lipids and carbohydrates.

Mechanism of Action

N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine has been shown to interact with proteins and peptides through two mechanisms. The first mechanism is through hydrogen bonding, which occurs when the carboxylic acid group of the molecule forms a hydrogen bond with the peptide backbone. The second mechanism is through electrostatic interactions, which occur when the tert-butyl group of the molecule forms an electrostatic interaction with the peptide backbone.
Biochemical and Physiological Effects
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine has been shown to have a variety of biochemical and physiological effects. It has been shown to interact with proteins and peptides, and to affect their structure and dynamics. It has also been shown to interact with other biomolecules, such as small molecules, ions, and nucleic acids, and to affect their structure and function. Additionally, it has been shown to have an effect on the activity of enzymes, and to affect the transcription of genes.

Advantages and Limitations for Lab Experiments

N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively stable molecule, which makes it easier to work with in laboratory experiments. Additionally, it is a relatively small molecule, which makes it easier to manipulate and study. However, it is also a relatively non-specific molecule, which means that it may interact with a variety of different molecules and may not be as specific as other molecules.

Future Directions

N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine has many potential future directions for research. One potential direction is to further study the interactions between N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine and other biomolecules, such as small molecules, ions, and nucleic acids. Additionally, further research could be conducted to study the effects of N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine on the activity of enzymes and the transcription of genes. Additionally, further research could be conducted to explore the potential therapeutic applications of N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-butyl-2-piperazinyl)carbonyl)glycine, such as its potential use as a drug target. Finally, further research could be conducted to explore the potential applications of N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine((4-tert-but

properties

IUPAC Name

2-[[4-(2-tert-butylphenyl)piperazine-1-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)13-6-4-5-7-14(13)19-8-10-20(11-9-19)16(23)18-12-15(21)22/h4-7H,8-12H2,1-3H3,(H,18,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZIXHMBHKLDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1N2CCN(CC2)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of ethyl N-{[4-(2-tert-butylphenyl)piperazin-1-yl]carbonyl}glycinate obtained in Example 4 (430 mg), lithium hydroxide monohydrate (420 mg), water (50 mL), and tetrahydrofuran (50 mL) was stirred at room temperature for 3 h. 6 M hydrochloric acid solution was added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure to provide the title compound (350 mg, 89%) as a colorless solid.
Name
ethyl N-{[4-(2-tert-butylphenyl)piperazin-1-yl]carbonyl}glycinate
Quantity
430 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine
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N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine
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N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine
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N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine
Reactant of Route 5
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine
Reactant of Route 6
Reactant of Route 6
N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine

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